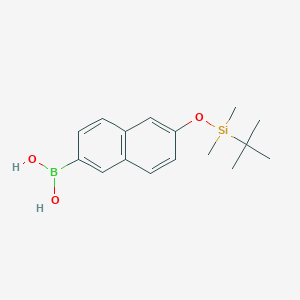
6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of t-butyldimethylsilyl derivatives involves the use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide for preparing derivatives of various organic compounds. This method is particularly useful for gas chromatographic/mass spectrometric analysis involving stable isotopes and selected ion monitoring, allowing for easy analysis of compounds alone or when labeled with stable isotopes (Schwenk et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds with t-butyldimethylsilyl groups is often elucidated using crystallography, as demonstrated by the crystal structure analysis of protected C-terminal nonapeptides, showing a right-handed helical conformation with α and β turns (Bosch et al., 1985).
Chemical Reactions and Properties
t-Butyldimethylsilyl derivatives undergo various chemical reactions, including kinetic resolutions and transformations leading to the synthesis of important organic compounds. For instance, the kinetic resolution of 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol at low temperatures results in high enantiomeric purity of the products (Aoyagi et al., 2003).
Physical Properties Analysis
The physical properties of t-butyldimethylsilyl derivatives, such as volatility and stability, make them suitable for gas chromatography and mass spectrometry analysis. Their derivatives exhibit characteristic fragmentation patterns and retention times, facilitating the analysis of complex mixtures (Mawhinney et al., 1986).
Chemical Properties Analysis
The chemical properties of t-butyldimethylsilyl derivatives, including reactivity and selectivity in synthesis, are crucial for their application in organic chemistry. For example, t-butyldimethylsilyl-spiroaminooxathioledioxide compounds demonstrate extensive interactions with target molecules and can significantly rearrange the structures of enzymes like HIV-1 reverse transcriptase (Das et al., 2011).
Scientific Research Applications
Naphthalene Derivatives in Medicinal Chemistry
Naphthalimide compounds, closely related to naphthalene derivatives, demonstrate extensive potential in medicinal applications due to their ability to interact with biological molecules. Some naphthalimides have entered clinical trials as anticancer agents, and their derivatives serve as artificial ion receptors, fluorescent probes, and imaging agents, highlighting their importance in understanding biological processes and pharmacological properties (Gong et al., 2016).
Polymer Science and Material Chemistry
Poly(butylene 2,6-naphthalate) (PBN), a polymer containing a naphthalene unit, exhibits remarkable properties such as anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. These properties are crucial for developing materials with specific crystal structures and morphologies, offering insights into the melt-crystallization process of polymers with naphthalene derivatives (Ding et al., 2019).
Environmental Chemistry and Biodegradation
Naphthalene and its derivatives, as polycyclic aromatic hydrocarbons (PAHs), are pollutants of concern due to their potential toxicity. Microbial degradation represents a significant mechanism for the ecological recovery of sites contaminated with naphthalene derivatives. Research into the genetic regulation of naphthalene degradation pathways in organisms like Pseudomonas putida ND6 highlights the potential for bioremediation strategies (Peng et al., 2008).
Analytical Chemistry and Method Development
Naphthalene derivatives are also central to developing analytical methods for environmental and health studies. For example, the measurement of urinary carcinogen metabolites derived from tobacco, which includes naphthalene derivatives, provides crucial data for understanding the exposure to carcinogens and its relation to cancer (Hecht, 2002).
Safety And Hazards
properties
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-9-7-12-10-14(17(18)19)8-6-13(12)11-15/h6-11,18-19H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXUSWJSQVIBCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((tert-Butyldimethylsilyl)oxy)naphthalen-2-yl)boronic acid | |
CAS RN |
179942-45-1 |
Source


|
| Record name | 6-t-Butyldimethylsilyloxy-2-naphthaleneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

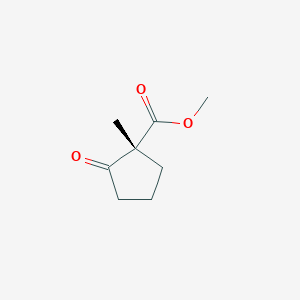
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,S*)]-](/img/no-structure.png)
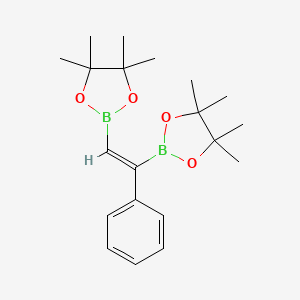

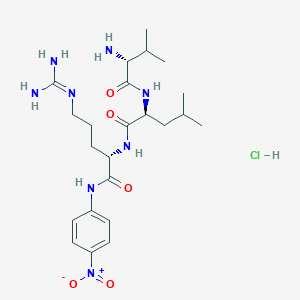
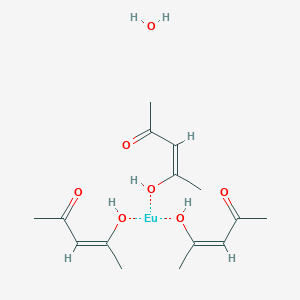
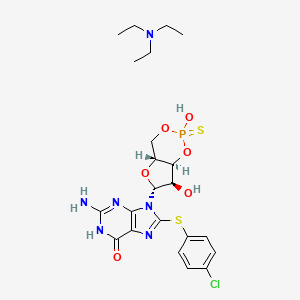
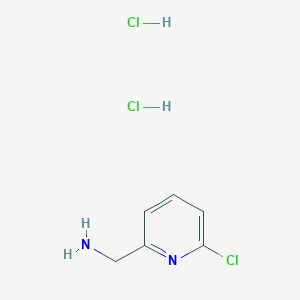
![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)